

Physicochemical Properties of 3-Aminoheptanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminoheptanoic acid

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Introduction

3-Aminoheptanoic acid is a non-proteinogenic β -amino acid. Unlike their α -amino acid counterparts, β -amino acids have their amino group bonded to the β -carbon, two atoms away from the carboxyl group. This structural difference imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry.^{[1][2][3]} β -amino acids and peptides derived from them often exhibit interesting pharmacological activities, including antimicrobial and enzyme-inhibiting properties, with increased resistance to proteolytic degradation.^{[1][4]} This guide provides a comprehensive overview of the known physicochemical properties of **3-aminoheptanoic acid**, details generalized experimental protocols for their determination, and outlines a typical workflow for such characterization.

Physicochemical Data of 3-Aminoheptanoic Acid

The experimental data for many of the physicochemical properties of **3-aminoheptanoic acid** are not readily available in the literature. Commercial suppliers often list these values as "not determined".^[5] Therefore, the following tables summarize both the limited available experimental data and computationally predicted values to provide as complete a profile as possible.

Table 1: General and Physical Properties of **3-Aminoheptanoic Acid**

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	[6]
Molecular Weight	145.20 g/mol	[6]
Appearance	Colorless or white solid/powder	[5]
Melting Point	Not Determined (n.d.)	[5]
Boiling Point	Not Determined (n.d.)	[5]
Solubility	Soluble in water and DMSO	[5]

Table 2: Chemical and Partition Properties of **3-Aminoheptanoic Acid**

Property	Value	Source
IUPAC Name	3-aminoheptanoic acid	[6]
SMILES	<chem>CCCCC(CC(=O)O)N</chem>	[6]
InChI Key	FUENJGFCFZKXBX-UHFFFAOYSA-N	[6]
pKa (acidic)	Not Experimentally Determined	
pKa (basic)	Not Experimentally Determined	
LogP (Octanol-Water Partition Coefficient)	-1.6 (Computed)	[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **3-aminoheptanoic acid** are not specifically described in the literature. However, standardized methodologies for characterizing amino acids are well-established. The following sections describe generalized protocols that can be adapted for **3-aminoheptanoic acid**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. For amino acids, which may decompose at high temperatures, Fast Scanning Calorimetry (FSC) can be a suitable technique to determine the melting point by using high heating rates to minimize thermal decomposition.^[7]

Protocol:

- A small, representative sample of **3-aminoheptanoic acid** is prepared. If the sample is granular, it is first pulverized.
- The sample is loaded into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus or a Fast Scanning Calorimeter.
- For a standard melting point apparatus, the sample is heated at a medium rate to approximately 20°C below the expected (or roughly determined) melting point.
- The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.
- The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.
- For FSC, the sample is subjected to a series of heating rates (e.g., 1000 to 10,000 K/s) to obtain apparent melting temperatures, which are then extrapolated to a zero heating rate to determine the thermodynamic melting temperature.^[7]

pKa Determination by Titration

The acid dissociation constants (pKa values) of the carboxylic acid and amino groups are critical for understanding the ionization state of the molecule at different pH values. These can be determined by acid-base titration.

Protocol:

- A known concentration of **3-aminoheptanoic acid** is dissolved in deionized water.

- The initial pH of the solution is measured using a calibrated pH meter.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
- The pH is recorded after each addition of the titrant.
- The titration is continued until the pH has passed through the expected equivalence points.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The pKa of the carboxylic acid group (pKa1) is in the acidic range, and the pKa of the amino group (pKa2) is in the basic range.

Solubility Determination

The solubility of an amino acid can be determined in various solvents, with water being of primary importance for biological applications.

Protocol:

- An excess amount of **3-aminoheptanoic acid** is added to a known volume of the solvent (e.g., water) in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
- The saturated solution is then filtered to remove the undissolved solid.
- A known volume of the clear, saturated solution is carefully removed.
- The solvent is evaporated, and the mass of the remaining dissolved **3-aminoheptanoic acid** is determined gravimetrically.
- The solubility is then calculated and expressed in units such as g/L or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is a classical approach for its determination.[8]

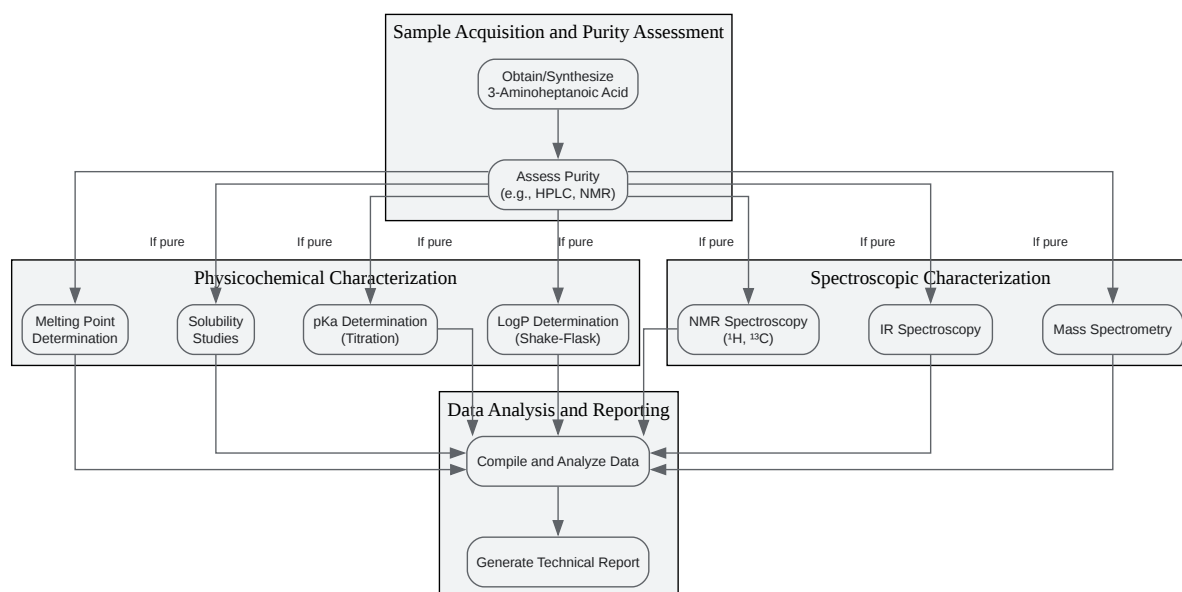
Protocol:

- 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- A known amount of **3-aminoheptanoic acid** is dissolved in one of the phases (usually the one in which it is more soluble).
- A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
- The funnel is shaken gently for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
- The mixture is then allowed to stand until the two phases have completely separated.
- The concentration of **3-aminoheptanoic acid** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

As specific signaling or metabolic pathways involving **3-aminoheptanoic acid** are not well-documented, a generalized experimental workflow for the physicochemical characterization of a novel amino acid is presented below. This logical diagram illustrates the sequence of

experiments typically performed to establish the fundamental properties of a compound like **3-aminoheptanoic acid**.



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Caption: A general workflow for the physicochemical characterization of a novel amino acid.

Conclusion

3-Aminoheptanoic acid represents a class of molecules with significant potential in drug discovery and development due to the unique properties conferred by the β -amino acid structure.^{[1][9]} While there is a notable lack of experimentally determined physicochemical data

for this specific compound, this guide provides the most current available information, relying on both experimental and computed values. The generalized experimental protocols outlined herein offer a roadmap for researchers to rigorously characterize **3-aminoheptanoic acid** and similar novel compounds. A systematic approach, as depicted in the workflow diagram, is crucial for building a comprehensive understanding of a molecule's properties, which is fundamental for its potential application in pharmaceutical and scientific research.

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